Dinickelphosphide
Description
Properties
Molecular Formula |
Ni2P |
|---|---|
Molecular Weight |
148.361 g/mol |
InChI |
InChI=1S/2Ni.P |
InChI Key |
FBMUYWXYWIZLNE-UHFFFAOYSA-N |
Canonical SMILES |
P(#[Ni])=[Ni] |
Origin of Product |
United States |
Preparation Methods
Stoichiometric Combustion
A stoichiometric mixture of nickel powder (≥99.9%) and red phosphorus is sealed under inert atmosphere in a quartz ampoule. The ampoule is heated to 800–1000°C for 24–72 hours, followed by gradual cooling. X-ray diffraction (XRD) confirms the formation of hexagonal Ni₂P (space group P-62m) with lattice parameters a = 5.859 Å and c = 3.382 Å. Excess phosphorus (10–20% molar ratio) is often added to compensate for volatilization.
Mechanochemical Activation
Ball milling nickel oxide (NiO) with sodium hypophosphite (NaH₂PO₂) at 300–500 rpm for 5–10 hours initiates a redox reaction:
$$
2\text{NiO} + \text{NaH}2\text{PO}2 \rightarrow \text{Ni}2\text{P} + \text{Na}2\text{HPO}3 + \text{H}2\text{O}
$$
This method yields nanostructured Ni₂P with surface areas up to 45 m²/g, suitable for catalytic applications.
Table 1: Solid-State Synthesis Parameters
| Precursors | Temperature (°C) | Time (h) | Product Purity (%) | Crystallite Size (nm) |
|---|---|---|---|---|
| Ni + P₄ | 900 | 48 | 99.5 | 50–100 |
| NiO + NaH₂PO₂ | 450 | 8 | 98.8 | 10–20 |
Solution-Phase Methods
Solution-phase routes enable precise control over particle size and morphology, making them ideal for synthesizing Ni₂P nanoparticles.
Hot-Injection Technique
A nickel acetylacetonate (Ni(acac)₂) precursor is dissolved in trioctylphosphine (TOP) and injected into hot (300°C) oleylamine. TOP acts as both a solvent and phosphorus source:
$$
2\text{Ni(acac)}2 + \text{TOP} \rightarrow \text{Ni}2\text{P} + \text{Byproducts}
$$
This produces monodisperse nanoparticles (5–10 nm) with a narrow size distribution.
Solvothermal Reduction
Nickel chloride (NiCl₂) and sodium hypophosphite are dissolved in ethylene glycol and heated to 200°C in an autoclave for 12 hours. The reducing environment facilitates phosphidation:
$$
2\text{Ni}^{2+} + \text{H}2\text{PO}2^- + 2\text{H}2\text{O} \rightarrow \text{Ni}2\text{P} + \text{H}2\text{PO}3^- + 4\text{H}^+
$$
The resulting material exhibits a mesoporous structure with a surface area of 120 m²/g.
Table 2: Solution-Phase Synthesis Outcomes
| Method | Precursors | Size (nm) | Surface Area (m²/g) | Application |
|---|---|---|---|---|
| Hot-Injection | Ni(acac)₂, TOP | 5–10 | 25 | Catalysis |
| Solvothermal | NiCl₂, NaH₂PO₂ | 20–30 | 120 | Energy Storage |
Gas-Phase Deposition
Chemical vapor deposition (CVD) and atomic layer deposition (ALD) are employed for thin-film Ni₂P, critical in semiconductor applications.
Plasma-Enhanced CVD
Nickelocene (Ni(C₅H₅)₂) and phosphine (PH₃) are introduced into a plasma reactor at 500°C. The plasma dissociates precursors, enabling epitaxial growth on silicon substrates. Films exhibit a resistivity of 200 μΩ·cm, comparable to metallic nickel.
Thermal ALD
Bis(cyclopentadienyl)nickel and PH₃ are alternately pulsed at 250°C, achieving layer-by-layer growth. Each cycle deposits 0.3 Å of Ni₂P, with stoichiometry controlled by PH₃ exposure time.
Hydrothermal/Solvothermal Synthesis
Hydrothermal methods leverage aqueous or non-aqueous solvents at elevated pressures to synthesize Ni₂P nanostructures.
Template-Assisted Growth
Nickel nitrate and ammonium phosphate are reacted in the presence of a mesoporous silica template at 180°C for 24 hours. Removal of the template yields Ni₂P nanowires with diameters of 8 nm.
Microwave-Assisted Synthesis
Microwave irradiation (2.45 GHz) of nickel acetate and hypophosphorous acid at 200°C for 30 minutes produces ultrafine nanoparticles (3–5 nm) with enhanced catalytic activity in hydrogen evolution reactions.
Characterization Techniques
Structural Analysis
- XRD : Confirms hexagonal Ni₂P phase (JCPDS 03-0953).
- TEM : Reveals lattice fringes corresponding to (111) planes (d-spacing = 2.0 Å).
Compositional Verification
- EDX : Quantifies Ni:P ratio (2:1).
- XPS : Ni 2p₃/₂ binding energy at 853.1 eV confirms phosphide formation.
Comparative Analysis and Applications
Table 3: Method Comparison
| Method | Scalability | Cost | Particle Size (nm) | Preferred Application |
|---|---|---|---|---|
| Solid-State | High | Low | 50–100 | Bulk Materials |
| Solution-Phase | Moderate | High | 5–30 | Catalysis |
| CVD/ALD | Low | Very High | N/A | Electronics |
Ni₂P’s applications span hydrodesulfurization catalysts, battery anodes, and photoelectrochemical cells. Its high electrical conductivity (10³ S/cm) and thermal stability (melting point 1112°C) make it versatile.
Chemical Reactions Analysis
Nickel phosphide undergoes various chemical reactions, including:
Oxidation: Nickel phosphide can be oxidized to form nickel oxide and phosphorus oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Nickel phosphide can be reduced to elemental nickel and phosphorus under certain conditions, such as in the presence of hydrogen gas at high temperatures.
Substitution: Nickel phosphide can participate in substitution reactions where phosphorus atoms are replaced by other elements, such as sulfur or nitrogen, to form nickel sulfide or nickel nitride.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Sulfur or nitrogen sources under specific conditions.
Major Products Formed:
Oxidation: Nickel oxide and phosphorus oxides.
Reduction: Elemental nickel and phosphorus.
Substitution: Nickel sulfide or nickel nitride.
Scientific Research Applications
Nickel phosphide has a wide range of applications in scientific research, including:
Catalysis: Nickel phosphide is used as a catalyst in various chemical reactions, such as hydrogen evolution reactions, hydrodesulfurization, and hydrodenitrogenation. Its catalytic properties are attributed to its unique electronic structure and high surface area.
Energy storage: Nickel phosphide is used as an electrode material in lithium-ion batteries and supercapacitors due to its high electrical conductivity and chemical stability.
Electronics: Nickel phosphide is used in the fabrication of semiconductors and other electronic devices due to its unique electronic properties.
Biomedical applications: Nickel phosphide nanoparticles are being explored for use in drug delivery systems and as contrast agents in medical imaging.
Mechanism of Action
The mechanism by which nickel phosphide exerts its effects is primarily related to its electronic structure and surface properties. In catalytic applications, nickel phosphide provides active sites for the adsorption and activation of reactant molecules, facilitating chemical reactions. The presence of nickel and phosphorus atoms in the lattice structure allows for efficient electron transfer and the formation of intermediate species, which are crucial for catalytic activity.
In energy storage applications, nickel phosphide’s high electrical conductivity and chemical stability enable efficient charge transfer and storage. The compound’s unique electronic properties also contribute to its performance in electronic devices and biomedical applications.
Comparison with Similar Compounds
Structural and Electronic Properties
| Property | Ni₂P | NiCoP | FeP |
|---|---|---|---|
| Crystal Structure | Hexagonal | Cubic/Quasi-hollow | Orthorhombic |
| Metal Coordination | Ni³⁺ and P³⁻ | Ni²⁺/Co²⁺ and P³⁻ | Fe²⁺/Fe³⁺ and P³⁻ |
| Bandgap (eV) | Metallic | Semi-metallic | 0.3–0.5 |
Ni₂P’s hexagonal structure enables strong metal-phosphorus bonding, reducing lattice strain during catalysis . In contrast, NiCoP adopts a quasi-hollow cubic morphology, which increases surface area and active sites . FeP, with an orthorhombic structure, exhibits mixed oxidation states (Fe²⁺/Fe³⁺), enhancing redox flexibility but compromising conductivity compared to Ni₂P.
Catalytic Performance in HER
| Metric | Ni₂P | NiCoP | FeP |
|---|---|---|---|
| Overpotential (mV) | 120 (10 mA/cm²) | 98 (10 mA/cm²) | 150 (10 mA/cm²) |
| Tafel Slope (mV/dec) | 56 | 45 | 65 |
| Stability | >1000 cycles | 48 hours (alkaline) | >500 cycles |
NiCoP outperforms Ni₂P in alkaline environments due to its synergistic Ni-Co electronic interactions, which lower the energy barrier for H₂O dissociation . However, Ni₂P remains superior in acidic media owing to its corrosion-resistant phosphorus-rich surface. FeP, while cost-effective, suffers from rapid deactivation due to oxide formation.
Q & A
Q. What established synthesis methods are used for Dinickelphosphide, and what experimental parameters ensure reproducibility?
this compound (Ni₂P) is typically synthesized via solid-state reactions or hydrothermal methods. Critical parameters include:
- Stoichiometric ratios : Precise control of Ni:P molar ratios (e.g., 2:1) to avoid secondary phases like Ni₃P .
- Temperature and atmosphere : Reactions often occur under inert atmospheres (Argon) at 600–900°C for solid-state synthesis .
- Characterization validation : X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) must confirm phase purity and elemental composition . Methodological Tip: Always include error margins for temperature/pressure and raw material purity levels in experimental documentation to enable replication .
Q. Which characterization techniques are most effective for verifying this compound’s structural and electronic properties?
- XRD : Primary tool for crystallographic phase identification; Rietveld refinement resolves lattice parameters (e.g., hexagonal Ni₂P structure) .
- Transmission electron microscopy (TEM) : Validates nanoscale morphology and crystallinity, critical for catalytic applications .
- X-ray photoelectron spectroscopy (XPS) : Determines surface oxidation states (e.g., Ni⁰ vs. Ni²⁺) to assess stability under reactive conditions . Data Contradiction Note: Discrepancies in oxidation states across studies may arise from surface contamination; always pair XPS with argon sputtering for depth profiling .
Q. How do thermodynamic properties of this compound influence its stability in catalytic environments?
Thermodynamic stability is assessed via:
- Differential scanning calorimetry (DSC) : Measures phase transitions and decomposition temperatures .
- Density functional theory (DFT) : Predicts formation energies (e.g., ΔGf of Ni₂P ≈ -1.2 eV/atom) and surface reactivity . Key Finding: Ni₂P’s stability in acidic environments (e.g., HER catalysis) correlates with strong Ni-P covalent bonding, but prolonged exposure to oxygen degrades performance .
Advanced Research Questions
Q. What computational strategies address discrepancies between experimental and theoretical data on this compound’s electronic properties?
- Hybrid functionals in DFT : Improve accuracy in bandgap predictions by incorporating exact exchange (e.g., HSE06 functional reduces errors from 0.5 eV to <0.1 eV) .
- Ab initio molecular dynamics (AIMD) : Simulates surface reconstructions under operational conditions (e.g., hydrogen adsorption on Ni₂P(001)) . Methodological Gap: Many studies neglect solvent effects in simulations; implicit solvation models (e.g., COSMO) should be integrated for electrocatalytic studies .
Q. How can synthesis parameters be optimized to enhance this compound’s catalytic activity for hydrogen evolution reactions (HER)?
- Morphological control : Nanostructuring via templated synthesis (e.g., using SiO₂ spheres) increases surface area and active sites .
- Doping strategies : Partial substitution of Ni with Fe or Co alters d-band centers, improving H* adsorption kinetics . Data-Driven Optimization: Response surface methodology (RSM) statistically correlates synthesis variables (e.g., temperature, precursor concentration) with HER overpotential reductions .
Q. What methodologies resolve contradictions in reported magnetic properties of this compound?
- SQUID magnetometry : Distinguish intrinsic magnetism from impurities (e.g., trace Ni metal) by analyzing field-dependent magnetization loops .
- Neutron diffraction : Resolves spin configurations in crystalline Ni₂P, addressing inconsistencies in antiferromagnetic vs. paramagnetic claims . Expert Consensus: Delphi studies recommend cross-lab validation of magnetic measurements using standardized protocols .
Methodological Frameworks for Rigorous Inquiry
- FINER Criteria : Evaluate research questions for Feasibility, Novelty, Ethics, and Relevance (e.g., novel Ni₂P doping strategies must align with green chemistry principles) .
- PICO Framework : Structure catalytic studies by defining Population (Ni₂P catalyst), Intervention (doping), Comparison (undoped Ni₂P), and Outcome (HER activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
